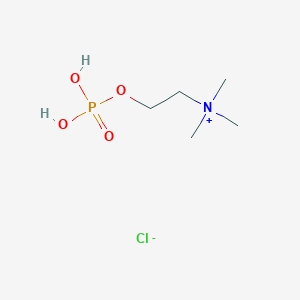
6-クロロキノキサリン-2,3-ジオール
概要
説明
6-クロロ-1,4-ジヒドロキノキサリン-2,3-ジオンは、キノキサリン系に属する複素環式化合物です。キノキサリンは、多様な生物活性と医薬品化学における応用で知られる窒素含有複素環です。この化合物は、6位に塩素原子とジヒドロキノキサリン-2,3-ジオンコア構造を持つことを特徴としています。その潜在的な薬理学的特性と、さまざまな生物活性分子の合成におけるビルディングブロックとしての役割により、大きな関心を集めています。
2. 製法
合成経路と反応条件
6-クロロ-1,4-ジヒドロキノキサリン-2,3-ジオンの合成は、いくつかの方法によって達成できます。1つの効率的な方法は、置換オルトフェニレンジアミンとシュウ酸を無溶媒条件下で縮合させる方法です。 この方法は、室温での単純な粉砕を採用し、高い原子効率と環境への影響を最小限に抑えます .
別の方法は、収率と純度を高めるために触媒と特殊な技術を使用する方法です。 例えば、6-クロロオルトフェニレンジアミンとシュウ酸を適切な触媒の存在下で反応させると、6-クロロ-1,4-ジヒドロキノキサリン-2,3-ジオンが生成されます .
工業生産方法
6-クロロ-1,4-ジヒドロキノキサリン-2,3-ジオンの工業生産は、通常、高収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 連続フローリアクターと自動化プロセスを使用することで、生産の効率性とスケーラビリティを高めることができます .
科学的研究の応用
6-Chloro-1,4-dihydro-quinoxaline-2,3-dione has a wide range of scientific research applications, including:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione can be achieved through several methods. One efficient approach involves the condensation of substituted o-phenylenediamine with oxalic acid under solvent-free conditions. This method employs simple grinding at room temperature, resulting in high atom economy and minimal environmental impact .
Another method involves the use of catalysts and special techniques to enhance the yield and purity of the product. For instance, the reaction of 6-chloro-o-phenylenediamine with oxalic acid in the presence of a suitable catalyst can lead to the formation of 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione .
Industrial Production Methods
Industrial production of 6-Chloro-1,4-dihydro-quinoxaline-2,3-dione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated processes can enhance the efficiency and scalability of the production .
化学反応の分析
反応の種類
6-クロロ-1,4-ジヒドロキノキサリン-2,3-ジオンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、酸化されて異なる酸化状態のキノキサリン誘導体を生成できます。
還元: 還元反応は、ジヒドロキノキサリン誘導体の生成につながる可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
生成される主な生成物
酸化: 酸化状態が異なるキノキサリン誘導体。
還元: ジヒドロキノキサリン誘導体。
置換: 異なる官能基を持つ置換キノキサリン誘導体.
4. 科学研究への応用
6-クロロ-1,4-ジヒドロキノキサリン-2,3-ジオンは、以下を含む幅広い科学研究への応用があります。
作用機序
6-クロロ-1,4-ジヒドロキノキサリン-2,3-ジオンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、特定の酵素や受容体のアンタゴニストまたは阻害剤として作用し、薬理学的効果をもたらします。 例えば、酸化ストレス、炎症、細胞増殖に関与する酵素の活性を阻害する可能性があります . 具体的な分子標的と経路は、特定の用途と使用のコンテキストによって異なる場合があります .
類似化合物との比較
6-クロロ-1,4-ジヒドロキノキサリン-2,3-ジオンは、以下のような他の類似化合物と比較することができます。
1,4-ジヒドロキノキサリン-2,3-ジオン: 6位に塩素原子が欠如しており、化学的および生物学的特性が異なります.
6-メチル-1,4-ジヒドロキノキサリン-2,3-ジオン: 塩素原子の代わりにメチル基が含まれており、反応性と薬理活性に違いが見られます.
6-ブロモ-1,4-ジヒドロキノキサリン-2,3-ジオン: 塩素の代わりに臭素原子が存在すると、化合物の反応性と生物学的効果に影響を与える可能性があります.
6-クロロ-1,4-ジヒドロキノキサリン-2,3-ジオンの独自性は、その特定の置換パターンにあり、類似体と比較して独特の化学的および生物学的特性を付与します .
特性
IUPAC Name |
6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLFZACEWWIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064436 | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-79-8 | |
| Record name | 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichloroquinoxaline-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6639-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)


![N-[(E)-(5-nitrofuran-2-yl)methylideneamino]morpholine-4-carboxamide](/img/structure/B91648.png)





![hexasodium;4-hydroxy-5-[[4-[4-[2-[4-[[4-[(8-hydroxy-7-phenyldiazenyl-3,6-disulfonatonaphthalen-1-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]-3-sulfonatoanilino]-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B91655.png)



